REACTION_CXSMILES
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[C-:1]#[N:2].[K+].Cl.[N:5]12[CH2:12][CH2:11][CH:8]([CH2:9][CH2:10]1)[C:7](=[O:13])[CH2:6]2>O>[C:1]([C:7]1([OH:13])[CH:8]2[CH2:11][CH2:12][N:5]([CH2:10][CH2:9]2)[CH2:6]1)#[N:2] |f:0.1,2.3|
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Name
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|
Quantity
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10.15 g
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Type
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reactant
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Smiles
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[C-]#N.[K+]
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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Cl.N12CC(C(CC1)CC2)=O
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Name
|
|
Quantity
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31.25 mL
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Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
|
31.25 mL
|
Type
|
solvent
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Smiles
|
O
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Type
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CUSTOM
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Details
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the reaction mixture was stirred for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
the addition
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
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The solid was washed with ice-cold water (2×15 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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was then dried over phosphorus pentoxide overnight, m.p. 155°-156°
|
Duration
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8 (± 8) h
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Type
|
CUSTOM
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Details
|
Recrystallisation of a 1 g sample from dioxane
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
C(#N)C1(CN2CCC1CC2)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |